

# gas-phase kinetics of 2-Fluoropropene

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Compound of Interest		
Compound Name:	2-Fluoropropene	
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An In-depth Technical Guide on the Gas-Phase Kinetics of **2-Fluoropropene** 

### Introduction

**2-Fluoropropene** (CH<sub>3</sub>CF=CH<sub>2</sub>), also known as HFO-1261yf, is a hydrofluoroolefin (HFO). HFOs are a class of unsaturated hydrofluorocarbons being considered as replacements for chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs) due to their lower global warming potentials (GWPs). The presence of a carbon-carbon double bond makes them susceptible to rapid degradation in the atmosphere, primarily through reactions with atmospheric oxidants. Understanding the gas-phase kinetics of **2-fluoropropene** is crucial for accurately determining its atmospheric lifetime, degradation products, and overall environmental impact. This guide provides a comprehensive overview of the current scientific understanding of the gas-phase reactions of **2-fluoropropene** with key atmospheric oxidants, including hydroxyl radicals (OH) and chlorine atoms (CI).

# Reaction with Hydroxyl (OH) Radicals

The reaction with the hydroxyl radical (OH) is the primary removal pathway for most volatile organic compounds in the troposphere.[1] For **2-fluoropropene**, this reaction proceeds predominantly through the addition of the OH radical to the C=C double bond, rather than through hydrogen abstraction.[2][3]

## **Kinetics and Mechanism**

Theoretical studies using Density Functional Theory (DFT) have shown that the addition of the OH radical to the terminal carbon ( $\beta$ -carbon) and the central carbon ( $\alpha$ -carbon) of the double

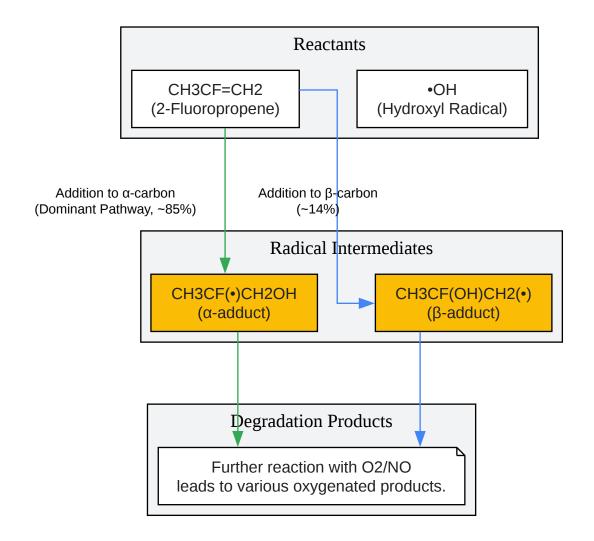


## Foundational & Exploratory

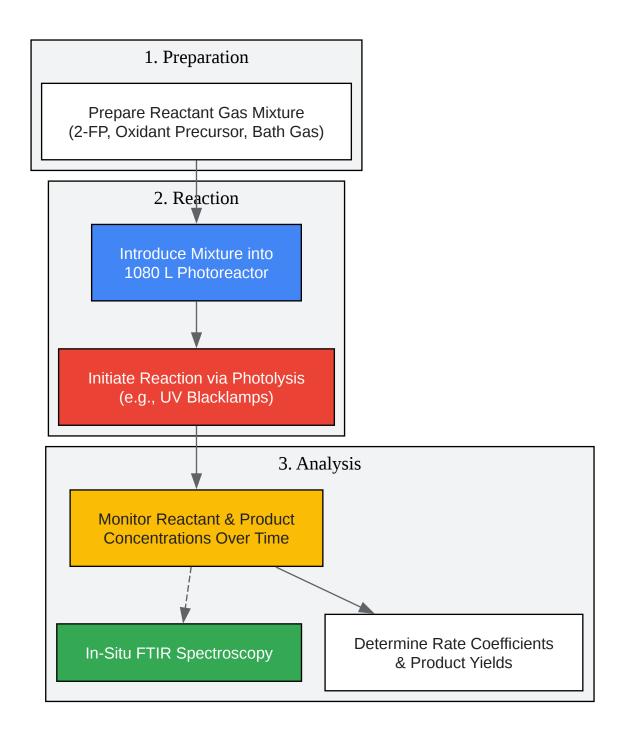
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bond are the most favorable reaction channels.[2][3] The addition to the  $\alpha$ -carbon is calculated to be the dominant pathway, accounting for approximately 85.1% of the overall reaction, while addition to the  $\beta$ -carbon accounts for 14.2%.[2] H-abstraction channels are considered to have a negligible contribution.[2] The calculated overall rate coefficient at 298 K is in good agreement with experimental values.[2]









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### References

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